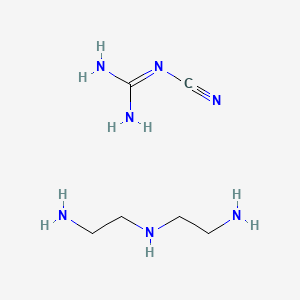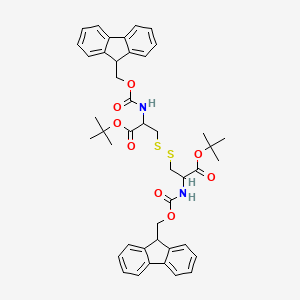
(Fmoc-Cys-OtBu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Fmoc-Cys-OtBu): Nα-Fmoc-S-tert-butyl-L-cysteine , is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (tBu) group protecting the thiol group of cysteine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Fmoc-Cys-OtBu) typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl group is introduced using tert-butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of (Fmoc-Cys-OtBu) is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using piperidine, and the tert-butyl group is removed using trifluoroacetic acid (TFA) .
Analyse Chemischer Reaktionen
Types of Reactions: (Fmoc-Cys-OtBu) undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the tert-butyl group using TFA.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for tert-butyl removal.
Oxidation: Hydrogen peroxide or iodine for disulfide formation.
Major Products:
Deprotected Cysteine Derivatives: Resulting from the removal of protecting groups.
Disulfides: Formed from the oxidation of the thiol group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Fmoc-Cys-OtBu) is extensively used in SPPS for the synthesis of peptides and proteins. It allows for the incorporation of cysteine residues in peptides, which are crucial for forming disulfide bonds and maintaining protein structure .
Biology and Medicine: In biological research, (Fmoc-Cys-OtBu) is used to synthesize peptides that mimic natural proteins. These peptides are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Industry: In the pharmaceutical industry, (Fmoc-Cys-OtBu) is used in the synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and therapeutic agents .
Wirkmechanismus
The primary function of (Fmoc-Cys-OtBu) in SPPS is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl group protects the thiol group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds and disulfide bridges .
Vergleich Mit ähnlichen Verbindungen
Nα-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH): Similar to (Fmoc-Cys-OtBu) but with a trityl group protecting the thiol group.
Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH): Uses an acetamidomethyl group for thiol protection.
Nα-Fmoc-S-triphenylmethyl-L-cysteine (Fmoc-Cys(Trt)-OH): Another variant with a triphenylmethyl group.
Uniqueness: (Fmoc-Cys-OtBu) is unique due to its use of the tert-butyl group for thiol protection, which provides stability under acidic conditions and is easily removed using TFA. This makes it particularly useful in SPPS where mild deprotection conditions are required .
Eigenschaften
Molekularformel |
C44H48N2O8S2 |
|---|---|
Molekulargewicht |
797.0 g/mol |
IUPAC-Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50) |
InChI-Schlüssel |
IQCNHOFZFYLKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


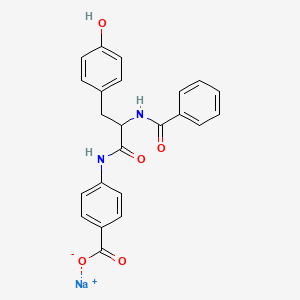
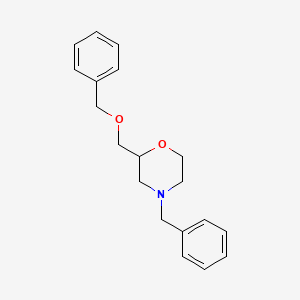
![CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B13388082.png)

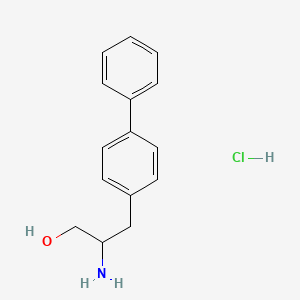
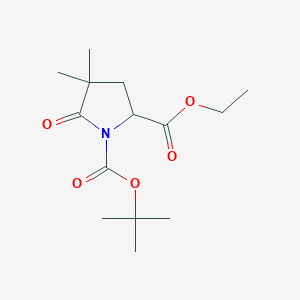
![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)
